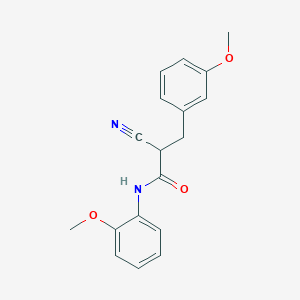

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of organic molecules that feature both acetamide groups and sulfur-containing heteroaromatic rings (thiophenes). These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including acetylation, esterification, and nucleophilic substitution, to introduce various functional groups into the molecule. For instance, Sunder and Maleraju (2013) describe the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory activity, showcasing the complex synthetic routes employed in this area of chemistry (Sunder & Maleraju, 2013).

Molecular Structure Analysis

Characterization techniques such as NMR, IR, MS, and X-ray diffraction are crucial for confirming the structures of synthesized compounds. For example, Ping (2007) utilized 1H NMR, 13C NMR, 19F NMR, and X-ray diffraction to determine the crystal structure of a related compound, illustrating the importance of these methods in understanding molecular architecture (Ping, 2007).

Chemical Reactions and Properties

The chemical behavior of acetamide derivatives can include reactions such as nucleophilic substitution and condensation. For example, Parikh and Joshi (2014) discuss the synthesis of oxadiazole bearing fluoro substituted acetamides and their antimicrobial properties, highlighting the functional versatility of these molecules (Parikh & Joshi, 2014).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are influenced by the molecular structure. Nagaraju et al. (2018) report on the crystal structure of a thiophene-containing compound, providing insights into how molecular features affect physical characteristics (Nagaraju et al., 2018).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including reactivity and stability, are determined by their functional groups and molecular framework. Research by Zhong-cheng and Shu (2002) on the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide exemplifies the detailed characterization necessary to understand these properties (Zhong-cheng & Shu, 2002).

Applications De Recherche Scientifique

Photoreactions of Similar Compounds

Compounds similar to "2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)acetamide," such as flutamide and its derivatives, have been studied for their photoreactions. For example, flutamide undergoes different photoreactions in acetonitrile and 2-propanol solvents, leading to the formation of various products, including o-nitrophenol derivatives and ester bonds with 2-propanol. These findings highlight the significance of solvent interactions and the potential for creating new compounds through photoreactions, which could be relevant for the development of novel materials or drugs (Watanabe, Fukuyoshi, & Oda, 2015).

Antitumor and Anti-inflammatory Activities

Research on derivatives of compounds with structures related to "2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)acetamide" has indicated potential antitumor and anti-inflammatory activities. For instance, novel derivatives synthesized for their anti-inflammatory activity suggest the therapeutic potential of structurally similar compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Material Science and Pharmaceuticals Applications

The structural component of thiophene, present in the compound of interest, is noted for its importance in material science and pharmaceuticals. Substituted thiophenes exhibit a wide range of biological activities and are utilized in various applications such as organic field-effect transistors and solar cells. This underscores the potential for "2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)acetamide" in similar applications, given its structural characteristics (Nagaraju et al., 2018).

Propriétés

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2S2/c1-16(20,8-12-6-7-21-9-12)11-18-15(19)10-22-14-4-2-13(17)3-5-14/h2-7,9,20H,8,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJABNNBQZFLLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNC(=O)CSC2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

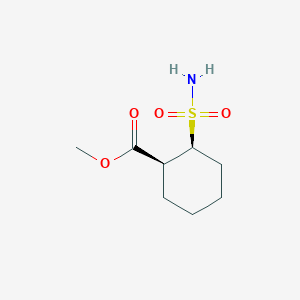

![[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid](/img/structure/B2494179.png)

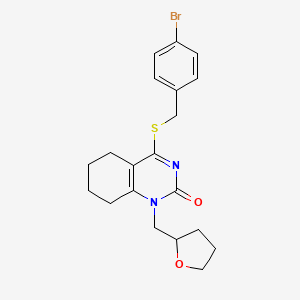

![methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494182.png)

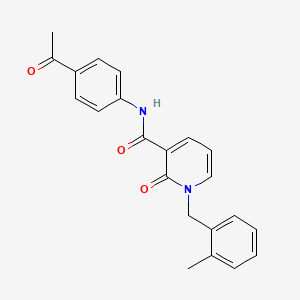

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide](/img/structure/B2494186.png)